molecular formula C8H13Cl B14011079 2-Chloro-1-methylbicyclo[2.2.1]heptane CAS No. 22768-96-3

2-Chloro-1-methylbicyclo[2.2.1]heptane

Cat. No.: B14011079
CAS No.: 22768-96-3
M. Wt: 144.64 g/mol
InChI Key: PNBYKXYJGLDXAU-UHFFFAOYSA-N
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Description

2-Chloro-1-methylbicyclo[2.2.1]heptane is an organic compound with the molecular formula C8H13Cl. It belongs to the class of bicyclic compounds known as norbornanes. This compound is characterized by a bicyclo[2.2.1]heptane skeleton with a chlorine atom and a methyl group attached to it. It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methylbicyclo[2.2.1]heptane typically involves the chlorination of 1-methylbicyclo[2.2.1]heptane. This can be achieved through a free radical chlorination process using chlorine gas under ultraviolet light. The reaction is carried out in an inert solvent such as carbon tetrachloride at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow reactors where the chlorination process is optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-methylbicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-methylbicyclo[2.2.1]heptane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atoms in the bicyclic ring more susceptible to nucleophilic attack. This leads to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbicyclo[2.2.1]heptane: Similar structure but lacks the chlorine atom.

    2-Methylenebicyclo[2.2.1]heptane: Contains a methylene group instead of a chlorine atom.

    1-Methylbicyclo[2.2.1]heptane: Similar structure but lacks the chlorine atom.

Uniqueness

2-Chloro-1-methylbicyclo[2.2.1]heptane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various chemical transformations and industrial applications .

Properties

CAS No.

22768-96-3

Molecular Formula

C8H13Cl

Molecular Weight

144.64 g/mol

IUPAC Name

2-chloro-1-methylbicyclo[2.2.1]heptane

InChI

InChI=1S/C8H13Cl/c1-8-3-2-6(5-8)4-7(8)9/h6-7H,2-5H2,1H3

InChI Key

PNBYKXYJGLDXAU-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C1)CC2Cl

Origin of Product

United States

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